Enhanced Inhibitory Potency: 7-Fold Improvement Over Non-Sulfonamide Analogs in NSD2 Inhibition
In a structure-activity relationship (SAR) study targeting NSD2, a 5-aminonaphthalene-1-sulfonamide derivative (Compound 23) exhibited a 7-fold increase in inhibitory potency compared to its non-sulfonamide precursor analog (Compound 22). This quantifiable improvement demonstrates the critical contribution of the 1-sulfonamide group to target engagement [1].
| Evidence Dimension | Inhibitory Potency (Relative Increase) |
|---|---|
| Target Compound Data | 7-fold increase |
| Comparator Or Baseline | Compound 22 (non-sulfonamide analog, baseline = 1) |
| Quantified Difference | 7-fold increase in potency |
| Conditions | NSD2 enzyme inhibition assay, derivative comparison |
Why This Matters
This data provides a direct, quantitative rationale for selecting the 5-aminonaphthalene-1-sulfonamide scaffold over non-sulfonamide analogs for developing NSD2 inhibitors, a target implicated in multiple myeloma.
- [1] State Key Laboratory of Drug Research, et al. (2021). 5-Aminonaphthalene derivatives as selective nonnucleoside nuclear receptor binding SET domain-protein 2 (NSD2) inhibitors for the treatment of multiple myeloma. ScienceOpen. View Source
